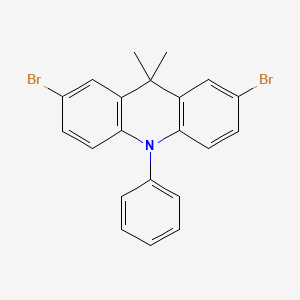
2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine is a chemical compound with the molecular formula C15H13Br2N It is a derivative of acridine, a nitrogen-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine typically involves multiple steps. One common method starts with the reaction of phenoxyacetone and dimethylformamide (DMF) with n-butyllithium to form phenylethyllithium. This intermediate is then treated with hydrofluoric acid (HF) to yield an olefin product. The final step involves reacting the olefin with methylsulfonyl trifluoromethanesulfonate (CH3SO2OTf) to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions, using appropriate catalysts, and ensuring proper handling of reagents to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of organic semiconducting polymers and other advanced materials.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Wirkmechanismus
The mechanism of action of 2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine involves its interaction with molecular targets and pathways. The compound acts as an electron-donating segment, which can increase the solubility of compounds, suppress harmful aggregation-caused quenching, and promote the reverse intersystem crossing process . These properties make it valuable in the development of thermally activated delayed fluorescence (TADF) emitters.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Di(9H-carbazol-9-yl)-9,9-dimethylacridin-10(9H)-yl derivatives: These compounds are used in the development of TADF emitters and have similar electron-donating properties.
9,9-Dimethyl-9,10-dihydroacridine derivatives:
Uniqueness
2,7-Dibromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine is unique due to its specific structural features, which allow it to undergo various chemical reactions and exhibit distinct electronic properties
Eigenschaften
CAS-Nummer |
1333316-36-1 |
|---|---|
Molekularformel |
C21H17Br2N |
Molekulargewicht |
443.2 g/mol |
IUPAC-Name |
2,7-dibromo-9,9-dimethyl-10-phenylacridine |
InChI |
InChI=1S/C21H17Br2N/c1-21(2)17-12-14(22)8-10-19(17)24(16-6-4-3-5-7-16)20-11-9-15(23)13-18(20)21/h3-13H,1-2H3 |
InChI-Schlüssel |
RBFRBSVYUQKBGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12968396.png)
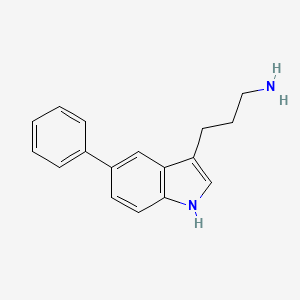


![4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12968428.png)
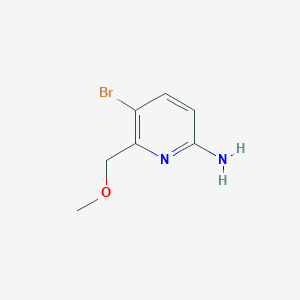
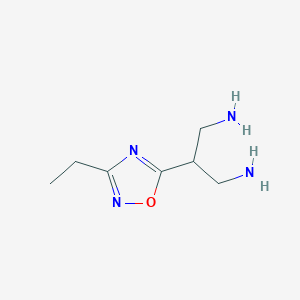
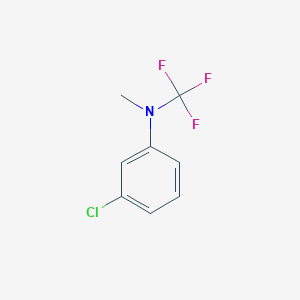
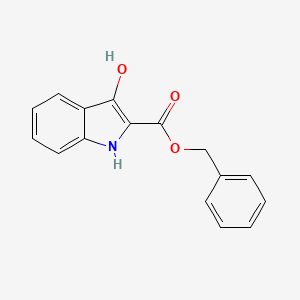




![2-(Chloromethyl)-7-ethoxybenzo[d]thiazole](/img/structure/B12968476.png)
